
Neplanocin D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Neplanocin D is a carbocyclic nucleoside analog that belongs to the neplanocin family, which also includes neplanocin A, B, C, and F. These compounds are known for their antiviral and anticancer properties. This compound, in particular, has garnered attention due to its unique structure and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of neplanocin D typically involves the use of D-ribose as a starting material. The process includes multiple steps, such as the conversion of carboxylic acid to amine and subsequent cyclization reactions. One notable method involves a 13-step synthesis from D-ribose, which includes the formation of key intermediates through chemoenzymic methods .
Industrial Production Methods
Industrial production of this compound is less documented, but it generally follows similar synthetic routes as laboratory-scale synthesis. The process involves the use of protecting groups and specific reaction conditions to ensure high yield and purity. Advanced purification techniques, such as recrystallization and chromatography, are employed to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Neplanocin D undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives for further study.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents and nucleophiles under controlled conditions .
Major Products
The major products formed from these reactions include various neplanocin derivatives, which are studied for their enhanced antiviral and anticancer properties. These derivatives often exhibit improved stability and bioavailability compared to the parent compound .
Wissenschaftliche Forschungsanwendungen
Neplanocin D has a wide range of scientific research applications:
Wirkmechanismus
Neplanocin D exerts its effects primarily by inhibiting S-adenosylhomocysteine hydrolase, leading to the accumulation of S-adenosylhomocysteine. This inhibition disrupts methylation reactions, affecting the synthesis of nucleic acids and proteins. The compound also targets specific viral enzymes, thereby inhibiting viral replication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Neplanocin D is similar to other carbocyclic nucleosides such as neplanocin A, aristeromycin, and abacavir. These compounds share structural similarities and exhibit antiviral and anticancer properties .
Uniqueness
What sets this compound apart is its specific inhibition of S-adenosylhomocysteine hydrolase and its unique structure, which allows for the formation of various derivatives with enhanced biological activity. This makes it a valuable compound for further research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
72877-47-5 |
|---|---|
Molekularformel |
C11H12N4O4 |
Molekulargewicht |
264.24 g/mol |
IUPAC-Name |
9-[(1R,4R,5S)-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-yl]-1H-purin-6-one |
InChI |
InChI=1S/C11H12N4O4/c16-2-5-1-6(9(18)8(5)17)15-4-14-7-10(15)12-3-13-11(7)19/h1,3-4,6,8-9,16-18H,2H2,(H,12,13,19)/t6-,8-,9+/m1/s1 |
InChI-Schlüssel |
ZOGIBYIZRGKFQR-VDAHYXPESA-N |
Isomerische SMILES |
C1=C([C@H]([C@H]([C@@H]1N2C=NC3=C2N=CNC3=O)O)O)CO |
Kanonische SMILES |
C1=C(C(C(C1N2C=NC3=C2N=CNC3=O)O)O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


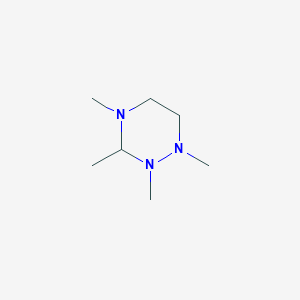

![(2S)-1-[(Prop-2-en-1-yl)oxy]-3-(triphenylmethoxy)propan-2-ol](/img/structure/B14473286.png)
![2-[(E)-(5-methyl-4-phenyl-1,3-thiazol-2-yl)iminomethyl]phenol](/img/structure/B14473294.png)
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-chloro-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, dipotassium disodium salt](/img/structure/B14473305.png)

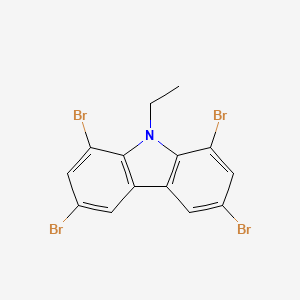
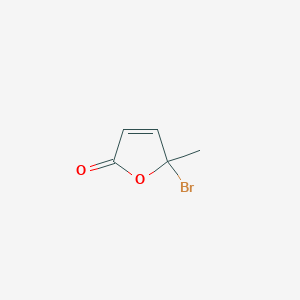

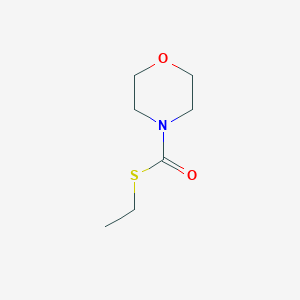
![1-[2-[2-(1-Benzothiophen-2-yl)ethylsulfanyl]ethyl]pyrrolidine;hydrochloride](/img/structure/B14473347.png)
![7,8-Diazabicyclo[4.2.2]deca-2,4,7-triene](/img/structure/B14473348.png)
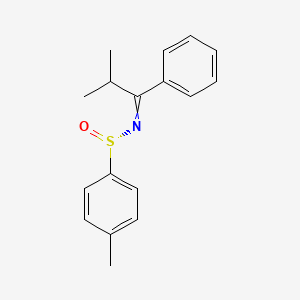
![Diethyl [2-(furan-2-yl)ethenyl]phosphonate](/img/structure/B14473365.png)
